[(isocyanomethyl)sulfanyl]benzene
Description
Significance of Isocyanide Chemistry in Organic Synthesis
Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. chemnet.com This electronic structure allows them to act as both nucleophiles and electrophiles, making them exceptionally versatile reagents in organic synthesis. scienceinfo.com They are well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. wikipedia.org The isocyanide group is a valuable synthon for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. orgsyn.org
Role of Aryl Thioether Motifs in Molecular Architectures
Aryl thioethers, also known as aryl sulfides, are a common structural motif in a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The sulfur atom in an aryl thioether can be readily oxidized to form sulfoxides and sulfones, which have distinct chemical and physical properties. orgsyn.org The C-S bond also participates in various transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. acsgcipr.org Furthermore, the aryl thioether moiety can influence the electronic properties and conformation of a molecule, which can be crucial for its biological activity or material properties.
Structural Context of [(Isocyanomethyl)sulfanyl]benzene within Organosulfur and Isocyanide Chemistry
The hypothetical compound this compound would combine the key features of both isocyanides and aryl thioethers. Its structure, C₆H₅SCH₂NC, would place the isocyano group on a methyl group attached to a sulfur atom, which is in turn bonded to a benzene (B151609) ring. This arrangement distinguishes it from the well-documented and commercially available reagent, p-tolylsulfonylmethyl isocyanide (TosMIC), which contains a sulfonyl (SO₂) group rather than a sulfanyl (B85325) (S) group. bldpharm.comnih.gov The presence of the sulfur atom would likely influence the reactivity of the adjacent isocyanomethyl group.
Overview of Research Trajectories for Multifunctional Building Blocks
Modern organic synthesis increasingly relies on the development of multifunctional building blocks that allow for efficient and modular construction of complex molecules. nih.gov Compounds that contain multiple, orthogonally reactive functional groups are highly sought after as they can be selectively manipulated to build molecular diversity. Research in this area focuses on the design and synthesis of novel reagents that can participate in a variety of chemical transformations, leading to the streamlined synthesis of new materials and therapeutic agents. While no specific research trajectory for this compound can be cited, the development of analogous compounds like anisylsulfanylmethylisocyanide (Asmic) highlights the interest in this class of reagents. orgsyn.org
Structure
3D Structure
Properties
CAS No. |
41567-37-7 |
|---|---|
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
isocyanomethylsulfanylbenzene |
InChI |
InChI=1S/C8H7NS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2 |
InChI Key |
PQLWVAZROIHXBB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CSC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Isocyanomethyl Sulfanyl Benzene and Analogous Structures
Direct Synthesis Approaches to [(Isocyanomethyl)sulfanyl]benzene
The direct formation of the isocyanide group is a critical step in the synthesis of the target molecule. This is most commonly achieved through the dehydration of a corresponding formamide (B127407) precursor, although alternative pathways are also under investigation.
The dehydration of N-substituted formamides stands as a cornerstone for isocyanide synthesis. A widely recognized approach is the Ugi method, which employs a dehydrating agent in the presence of a base. nih.gov Phosphorus oxychloride (POCl₃) is a classic reagent for this transformation, often paired with a tertiary amine like triethylamine (B128534) to neutralize the generated acid. nih.govorgsyn.org This method is exemplified in the synthesis of the analogous compound, p-tolylsulfonylmethyl isocyanide, from N-(p-tolylsulfonylmethyl)formamide. orgsyn.org
Beyond phosphorus-based reagents, other dehydrating agents have proven effective. Tosyl chloride and 1,3,5-trichlorotriazine (TCT) are powerful alternatives for this conversion. nih.gov For reactions requiring milder conditions, the Burgess reagent has been reported as a selective choice for dehydrating formamides. nih.gov
Table 1: Common Dehydrating Agents for Formamide to Isocyanide Conversion
| Dehydrating Agent | Typical Base | Notes |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | A widely used and effective method. nih.govorgsyn.org |
| Tosyl chloride (TsCl) | Pyridine | A valuable alternative to phosphorus compounds. nih.gov |
| 1,3,5-Trichlorotriazine (TCT) | Not specified | A powerful dehydrating agent. nih.gov |
While formamide dehydration is prevalent, researchers have explored other routes to isocyanides. The Hofmann isocyanide synthesis represents a historical alternative. nih.gov A more direct approach involves nucleophilic isocyanation, where a cyanide salt acts as a nucleophile. acs.org For instance, the reaction of benzylic halides with silver cyanide can yield the corresponding isocyanide. acs.org The choice of cyanide source and reaction conditions is crucial, as cyanide is an ambident nucleophile and can also lead to the formation of nitriles. acs.org
Modern variations of nucleophilic isocyanation include the use of trimethylsilyl (B98337) cyanide (TMSCN) with an activator like silver perchlorate. acs.org Another sophisticated method is the Mukaiyama oxidation-reduction condensation, which allows for the synthesis of secondary alkyl isonitriles with stereoinversion. acs.org
Aryl-Sulfur Bond Formation Strategies Relevant to the Sulfanylbenzene Moiety
The formation of the C-S bond in the sulfanylbenzene portion of the molecule is another key synthetic step. Metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose, with palladium and copper-based systems being the most extensively studied.
Transition metal catalysis offers an efficient means to construct carbon-sulfur bonds, providing a versatile route to aryl sulfides.
Palladium-catalyzed cross-coupling reactions are a well-established method for forming C-S bonds between aryl halides or sulfonates and a sulfur nucleophile. uu.nl These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl halide, followed by transmetalation with a thiolate and reductive elimination to yield the aryl sulfide (B99878) product. Recent advancements have focused on expanding the substrate scope and improving catalyst efficiency. For example, methods for the direct thiolation of aryl C-H bonds using disulfides have been developed, co-catalyzed by palladium and copper. elsevierpure.com Furthermore, three-component coupling reactions involving an aryl chloride, an isocyanide, and a thiocarboxylate have been reported for the synthesis of thioamides, showcasing the versatility of palladium catalysis in C-X bond formations. nih.govresearchgate.net
Table 2: Examples of Palladium-Catalyzed C-S Bond Forming Reactions
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl halides and thiols | Diaryl thioethers | uu.nl |
| Pd/Cu co-catalysis | Arenes with directing groups and disulfides | Aryl sulfides | elsevierpure.com |
| Pd₂(dba)₃ / Xantphos | Aryl iodides and S-aryl thioformates | Thioesters | organic-chemistry.org |
Copper-catalyzed C-S cross-coupling reactions have gained significant attention due to the lower cost and ready availability of copper catalysts compared to palladium. researchgate.net These reactions provide a powerful and practical alternative for the synthesis of aryl sulfides. Simple and efficient protocols have been developed, such as the ligand-free copper iodide-catalyzed coupling of aryl iodides with thiols. uu.nl This method demonstrates good chemoselectivity and tolerance to a variety of functional groups. uu.nl More complex catalytic systems, such as those employing copper(I) N-heterocyclic carbene (NHC) complexes, have also been investigated to enhance catalytic activity and study the reaction mechanism, which is suggested to proceed through a non-radical pathway. researchgate.netresearchgate.net
Table 3: Examples of Copper-Catalyzed C-S Coupling Reactions
| Catalyst System | Substrates | Key Features | Reference(s) |
|---|---|---|---|
| Copper Iodide (CuI) | Aryl iodides and thiophenols | Ligand-free, good chemoselectivity | uu.nl |
| Copper(I) N-heterocyclic carbene complexes | Aryl halides and thiols | Avoids ligand dissociation, non-radical pathway | researchgate.netresearchgate.net |
Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Construction
Nickel-Catalyzed C-S Reductive Cross-Coupling Strategies
Nickel-catalyzed reactions have emerged as a powerful tool for forming carbon-sulfur bonds. Reductive cross-coupling strategies, in particular, allow for the construction of aryl thioethers from readily available precursors. A notable method involves the nickel-catalyzed reductive cross-coupling of alkyl halides with arylthiosilanes. organic-chemistry.orgnih.gov This reaction creates a C(sp³)–S bond and is characterized by its high chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.org
The process is initiated by an umpolung transformation of arylthiosilanes, followed by the C-S reductive cross-coupling with an alkyl halide. nih.gov This approach effectively couples an electrophilic alkyl group with an electrophilic sulfur atom. nih.gov The reaction proceeds under mild, base-free conditions, which makes it suitable for the late-stage modification of complex and biologically relevant molecules. organic-chemistry.orgnih.gov For sterically demanding aryl electrophiles, specific nickel-ligand systems have been developed. For instance, the coupling of sterically hindered aryl triflates with alkyl thiols can be achieved using catalytic systems like Ni(cod)₂/DPEphos. chemrxiv.org More cost-effective catalysts, such as Ni(OAc)₂, can also be employed when a reductant like zinc is present. chemrxiv.org
Table 1: Nickel-Catalyzed C-S Reductive Cross-Coupling
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Ni(ClO₄)₂·6H₂O / 6,6′-dimethyl-2,2′-bipyridine / Mn | Alkyl Halides + Arylthiosilanes | High chemoselectivity; broad functional group tolerance; mild, base-free conditions. | organic-chemistry.org |
| Ni(cod)₂ / DPEphos or dppbz | Sterically Hindered Aryl Triflates + Alkyl Thiols | Effective for sterically challenging substrates; mild conditions for non-coordinating groups. | chemrxiv.org |
Thiol-Free Aryl Thioether Synthesis Utilizing Surrogates (e.g., Xanthates)
To circumvent the use of malodorous and easily oxidized thiols, thiol-free synthetic routes have been developed. These methods employ stable and odorless sulfur surrogates, such as xanthates (ROCS₂K). mdpi.comresearchgate.net Xanthates are attractive because they are low-cost, have low toxicity, and can be prepared on a large scale from alcohols and carbon disulfide. mdpi.comacs.org
One approach involves the reaction of diaryliodonium salts with xanthate salts, which are generated in situ from the corresponding alcohols. acs.org This transition-metal-free method is operationally simple and demonstrates high functional group tolerance. acs.org Another strategy uses xanthates as both a sulfurizing and alkylating reagent for reacting with aryl halides, proceeding under transition-metal-free and base-free conditions to form aryl thioethers. mdpi.comresearchgate.net This transformation is believed to occur via a xanthate intermediate formed by the nucleophilic substitution of the aryl halide with the xanthate. researchgate.net
Table 2: Thiol-Free Aryl Thioether Synthesis with Surrogates
| Sulfur Surrogate | Reagents | Conditions | Key Features | Reference |
|---|---|---|---|---|
| O-Alkyl Xanthates | Diaryliodonium Salts, CS₂ | One-pot, transition-metal-free | Operationally simple; avoids isolation of thiols. | acs.org |
Photochemical and Organocatalytic Routes to Aryl Thioethers
Recent advancements have led to the development of photochemical and organocatalytic methods for aryl thioether synthesis, which often proceed under very mild conditions. One such protocol uses an indole (B1671886) thiolate organocatalyst that, upon excitation with 405 nm light, becomes a powerful reducing agent capable of activating aryl chlorides. nih.govacs.orgscimarina.org The photogenerated aryl radical is then trapped by a sulfur source like tetramethylthiourea (B1220291). nih.govacs.orgsigmaaldrich.com A subsequent polar pathway involving an alcohol leads to the final aryl alkyl thioether product. nih.govacs.org This approach avoids transition metals and the direct use of thiols. nih.govacs.orgsigmaaldrich.com
Similarly, photochemical strategies have been developed for synthesizing related thioesters from aryl halides and carboxylic acids, where tetramethylthiourea serves as both a sulfur source and a photoreductant upon direct excitation by purple light. researchgate.netresearchgate.net
Table 3: Photochemical and Organocatalytic Synthesis of Aryl Thioethers
| Method | Catalyst / Reagents | Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Organocatalytic Photoredox | Indole Thiolate Organocatalyst, Tetramethylthiourea, Alcohol, Aryl Chloride | 405 nm light | Single-electron transfer to aryl chloride, radical trapping by thiourea, and alcohol attack. | nih.govacs.orgscimarina.org |
Sequential Functional Group Introduction for this compound Assembly
The assembly of the target molecule, this compound, requires the strategic introduction of both the aryl thioether and the isocyanomethyl functionalities. This can be approached in two primary ways: by adding the isocyanomethyl group to a pre-formed aryl thioether or by attaching the arylthio group to a molecule already containing the isocyanomethyl moiety.
Strategies for Introducing the Isocyanomethyl Group onto Aryl Thioether Frameworks
A common and effective method for synthesizing isocyanides is the dehydration of the corresponding N-substituted formamides. For the synthesis of this compound, this would involve a two-step sequence starting from (phenylsulfanyl)methanamine.
First, the primary amine is formylated to produce N-[(phenylsulfanyl)methyl]formamide. This intermediate is then subjected to dehydration to yield the final isocyanide product. Dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine are typically employed for this transformation. orgsyn.org This synthetic route is analogous to the well-established preparation of p-tolylsulfonylmethyl isocyanide (TosMIC), a versatile synthetic reagent, from N-(p-tolylsulfonylmethyl)formamide. orgsyn.org
Approaches for Introducing the Aryl Thioether Moiety onto Isocyanomethyl-Containing Precursors
The alternative strategy involves starting with a precursor that already contains the isocyanomethyl group and subsequently introducing the phenylsulfanyl moiety. This approach would likely utilize a nucleophilic substitution reaction where a thiophenolate anion attacks an isocyanomethyl-containing substrate with a suitable leaving group.
A plausible precursor for this strategy would be an isocyanomethyl halide, such as iodomethyl isocyanide. Thiophenol, activated with a base to form the thiophenolate anion, could then displace the halide to form the C-S bond, yielding this compound. The success of this route depends on the stability and reactivity of the isocyanomethyl halide precursor and the chemoselectivity of the reaction, ensuring that the nucleophilic thiolate does not react with the isocyanide functional group.
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification of intermediates and the final this compound product is critical for obtaining chemically pure material. Standard organic chemistry techniques are employed throughout the synthetic sequence. simsonpharma.comreachemchemicals.com
Recrystallization : This is a primary technique for purifying solid compounds. simsonpharma.com Intermediates such as N-[(phenylsulfanyl)methyl]formamide, which are likely to be crystalline solids, can be purified by dissolving the crude material in a minimum amount of a hot solvent and allowing it to cool slowly, causing pure crystals to form while impurities remain in the mother liquor. reachemchemicals.com The final isocyanide product, if solid, can also be purified by this method. simsonpharma.com
Column Chromatography : This is one of the most versatile and widely used purification methods in organic synthesis. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) while being eluted by a mobile phase (a solvent or mixture of solvents). It is highly effective for separating the desired product from unreacted starting materials, reagents, and byproducts, and can be applied to both solid and liquid samples.
Distillation : For liquid compounds with sufficient thermal stability, distillation is an effective purification method. simsonpharma.com If any of the precursors or intermediates are high-boiling liquids, vacuum distillation can be used to lower their boiling points and prevent decomposition. simsonpharma.com
Extraction : Liquid-liquid extraction is commonly used during the work-up of a reaction. simsonpharma.com It separates compounds based on their different solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. This is useful for removing inorganic salts, acidic or basic impurities, and other water-soluble components from the organic reaction mixture. simsonpharma.com
The selection of a specific purification technique or a combination thereof depends on the physical properties (e.g., solid/liquid, polarity, volatility, stability) of the target compound and the nature of the impurities present. numberanalytics.com
Reactivity and Mechanistic Investigations of the Isocyanomethylsulfanyl Moiety
Reactivity Profiling of the Isocyanide Functional Group in [(Isocyanomethyl)sulfanyl]benzene
The isocyanide functional group (-N≡C) is a unique entity in organic chemistry, exhibiting a "chameleon-like" reactivity. nih.gov It can act as both a nucleophile and an electrophile at the terminal carbon atom. nih.gov This dual reactivity is a consequence of its electronic structure, which features a σ-type lone pair on the carbon (a nucleophilic center) and low-lying π* antibonding orbitals that can accept electron density (an electrophilic center). nih.gov
Nucleophilic Character of the Isocyanide Carbon
The isocyanide carbon in this compound possesses a lone pair of electrons, making it a potent nucleophile. nih.govmdpi.com This nucleophilicity is central to many of its characteristic reactions, particularly multicomponent reactions. nih.gov The carbon atom can attack electrophilic centers, initiating a cascade of bond-forming events. mdpi.com For instance, in the presence of a strong acid, the isocyanide can be protonated, but its primary role in many synthetic transformations is that of a carbon-based nucleophile. youtube.com
Electrophilic Behavior and Alpha-Addition Reactions
While the lone pair on the carbon atom confers nucleophilicity, the isocyanide group can also exhibit electrophilic character. This is due to the presence of low-energy π* orbitals that can accept electrons from incoming nucleophiles. nih.gov This allows for α-addition reactions, where both a nucleophile and an electrophile add to the same carbon atom of the isocyanide. nih.gov This amphiphilic nature is a key feature of isocyanide reactivity. nih.gov
Umpolung Reactivity Principles and Applications
Umpolung, or reactivity reversal, is a concept in organic synthesis where the normal polarity of a functional group is inverted. While direct umpolung of the isocyanide in this compound is not extensively documented, the principles can be applied to isocyanides in general. For instance, an interesting N-centered umpolung strategy has been developed for the synthesis of N-sulfenylimines and sulfonamides from α-iminomalonates, demonstrating the versatility of reactivity modulation in related systems. nih.gov In some reactions, isonitriles have been observed to undergo an unanticipated switch in reactivity, where one molecule acts as a C-centered reactant while another cleaves its C≡N bond to act as an amine source. nih.gov
Multicomponent Reactions (MCRs) Involving this compound as a Building Block
Multicomponent reactions (MCRs) are chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.comnih.gov Isocyanides are particularly valuable building blocks in MCRs due to their unique reactivity. nih.govrug.nlacs.org this compound can serve as the isocyanide component in various MCRs, leading to the rapid generation of complex molecular architectures. mdpi.comnih.govrug.nlacs.org
Passerini-Type Reactions
The Passerini reaction is a classic three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or a ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating diverse molecular libraries and has been a cornerstone of combinatorial chemistry. mdpi.comwikipedia.org
In a typical Passerini reaction, the carboxylic acid protonates the carbonyl group, activating it towards nucleophilic attack by the isocyanide carbon. youtube.com The resulting nitrilium ion is then attacked by the carboxylate anion, leading to a Mumm rearrangement to form the final α-acyloxy amide product. wikipedia.org The reaction is often carried out in aprotic solvents and at high concentrations. organic-chemistry.org
The use of this compound in a Passerini reaction would introduce the sulfanylbenzene moiety into the final product, allowing for the synthesis of α-acyloxy amides bearing this specific functionality. The general mechanism is outlined below:
Table 1: Mechanistic Steps of the Passerini Reaction
| Step | Description |
|---|---|
| 1 | The carboxylic acid protonates the carbonyl compound. |
| 2 | The nucleophilic isocyanide carbon attacks the activated carbonyl carbon. |
| 3 | The resulting nitrilium ion is trapped by the carboxylate anion. |
| 4 | A subsequent Mumm rearrangement yields the final α-acyloxy amide. |
The versatility of the Passerini reaction has been expanded through various modifications, including the use of different catalysts and reaction conditions to enhance its scope and efficiency. organic-chemistry.orgnih.govnih.gov
Ugi-Type Reactions
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the synthesis of diverse molecular scaffolds. nih.govwikipedia.org It typically involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govwikipedia.org The reaction is known for its high atom economy and generally high yields. wikipedia.org
While direct examples of this compound in Ugi reactions are not extensively documented in the provided search results, the general mechanism involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. wikipedia.org The isocyanide acts as a crucial C1 synthon, and its reactivity is central to the formation of the final product. acs.org The versatility of the Ugi reaction allows for the use of a wide variety of starting materials, suggesting that this compound could potentially be employed as the isocyanide component to introduce the thioether functionality into the resulting α-acylamino amide products. nih.govbeilstein-journals.org
Van Leusen-Type Reactions (e.g., for TosMIC analogs)
The Van Leusen reaction is a well-established method for the synthesis of nitriles from ketones using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgyoutube.com TosMIC and its analogs are highly versatile reagents in organic synthesis, capable of participating in a variety of transformations beyond nitrile synthesis, including the formation of heterocycles like oxazoles and imidazoles. organic-chemistry.orgorganic-chemistry.org
The reactivity of TosMIC stems from the combined effects of the isocyano group, the acidic α-carbon, and the sulfonyl group, which acts as an excellent leaving group. organic-chemistry.orgorganic-chemistry.org This unique combination of functional groups allows TosMIC to act as a C-N=C synthon in cycloaddition reactions. organic-chemistry.org For instance, the Van Leusen imidazole (B134444) synthesis involves the reaction of an aldimine with TosMIC to produce 1,4,5-trisubstituted imidazoles. youtube.comorganic-chemistry.org Similarly, the reaction of aldehydes with TosMIC can lead to the formation of oxazoles. youtube.comorganic-chemistry.org
While this compound is not a direct TosMIC analog, as it lacks the strongly electron-withdrawing tosyl group, the underlying principles of the Van Leusen reaction can be conceptually extended. The isocyano group and the adjacent methylene (B1212753) group in this compound can still participate in similar addition and cyclization reactions, although the reactivity profile would be modulated by the electronic properties of the phenylsulfanyl group.
Cycloaddition Reactions and Heterocycle Synthesis
The isocyanomethylsulfanyl moiety is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles through cycloaddition reactions. researchgate.net These reactions leverage the unique electronic structure of the isocyanide, which allows it to act as both a nucleophile and an electrophile. researchgate.net
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Oxazoles, Thiazoles, Triazoles)
The synthesis of various five-membered nitrogen-containing heterocycles can be achieved using isocyanide-based methodologies. kit.edu
Pyrroles: The Van Leusen pyrrole (B145914) synthesis, which utilizes TosMIC, is a well-known method. researchgate.net This reaction involves the base-mediated addition of TosMIC to an α,β-unsaturated ketone or ester, followed by cyclization and elimination of the tosyl group to form the pyrrole ring. researchgate.net While not a direct application of this compound, it highlights a general strategy for pyrrole synthesis using isocyanide derivatives. organic-chemistry.orgscirp.orgmdpi.com
Imidazoles: Imidazoles can be readily synthesized by condensing isocyanides with nitrogenous π-electrophiles. beilstein-journals.orgnih.gov For example, deprotonation of an isocyanide like anisylsulfanylmethyl isocyanide (Asmic) with a strong base generates a potent nucleophile that reacts with nitriles or imines to afford imidazoles. beilstein-journals.orgnih.gov This approach provides an efficient route to substituted imidazoles. beilstein-journals.orgrsc.orgrsc.org The Van Leusen three-component reaction (vL-3CR) is another highly efficient method for preparing 1,4,5-trisubstituted imidazoles from aldehydes, primary amines, and TosMIC. organic-chemistry.org
Oxazoles: The van Leusen oxazole (B20620) synthesis provides a route to oxazoles from aldehydes using TosMIC. youtube.comorganic-chemistry.org Another approach involves the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org
Thiazoles: Thiazoles can be synthesized through various methods, including the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium catalyst. organic-chemistry.org Another route involves the Ugi reaction using thioacids as the acid component, followed by cyclization. organic-chemistry.org The Hantzsch thiazole (B1198619) synthesis is a classical method that involves the reaction of α-haloketones with thioamides. sciencescholar.usresearchgate.net
Triazoles: The synthesis of triazoles often involves the [3+2] cycloaddition of azides with alkynes. nih.govresearchgate.netmdpi.com Isocyanides can also be utilized in the synthesis of triazoles. For instance, 1-sulfonyl-1,2,3-triazoles can be prepared and subsequently used in other transformations. organic-chemistry.org Various methods for the synthesis of both 1,2,3- and 1,2,4-triazoles have been developed. nih.govresearchgate.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | General Synthetic Strategy | Key Reagents |
|---|---|---|
| Pyrrole | Van Leusen Pyrrole Synthesis | TosMIC, α,β-unsaturated carbonyl |
| Imidazole | Condensation with N-electrophiles | Isocyanide, Nitrile/Imine, Base |
| Oxazole | Van Leusen Oxazole Synthesis | TosMIC, Aldehyde |
| Thiazole | Hantzsch Synthesis | α-haloketone, Thioamide |
Cyclocondensation Reactions to Fused Pyrimidine (B1678525) Derivatives via ortho-(Isocyanomethyl)nitroaromatic Compounds
While specific examples involving ortho-(isocyanomethyl)nitroaromatic compounds leading to fused pyrimidine derivatives were not found in the provided search results, the general strategy of using ortho-functionalized aromatic compounds for the synthesis of fused heterocycles is well-established. Pyrimidine derivatives are important building blocks for nucleic acids and have widespread therapeutic applications. nih.gov The synthesis of fused pyrimidine systems often involves the cyclocondensation of a pyrimidine precursor with a suitable bifunctional reagent. For instance, thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives have been synthesized, highlighting the construction of complex fused heterocyclic systems. iaea.org
Transformations of the Isocyanomethylsulfanyl Group
The isocyanomethylsulfanyl group can undergo various chemical transformations, allowing for further functionalization of the molecule.
Hydrolysis of the Isocyano Group
The isocyano group is susceptible to hydrolysis under acidic conditions, leading to the formation of a formamide (B127407). wikipedia.org This reaction provides a method to convert the isocyano functionality into a more stable amide group, which can be a useful transformation in a multi-step synthesis. wikipedia.org
Reductive Cyanation Reactions
The term "reductive cyanation" typically refers to the conversion of a substrate to a nitrile using a cyanide source under reductive conditions. For instance, organic chlorides can be converted to nitriles using carbon dioxide and ammonia (B1221849) in the presence of a nickel catalyst.
However, the isocyanide group in this compound is itself a versatile functional group and is more likely to act as a reagent or undergo transformations other than being a substrate for cyanation. The isocyanide carbon is electron-deficient and readily undergoes addition reactions.
Under reductive conditions, the isocyanide group is typically reduced to a secondary amine. For example, reduction of isocyanides with lithium aluminum hydride yields N-methyl amines. dspaces.org Therefore, the reduction of this compound would be expected to yield N-methyl-S-phenyl-methanethioamine.
Conversely, isocyanides like p-tolylsulfonylmethyl isocyanide (TosMIC), a related compound, are used as reagents to convert ketones and aldehydes into nitriles with one additional carbon atom. orgsyn.orgorganic-chemistry.org This reaction proceeds through the formation of an intermediate that eliminates the sulfonyl group to form the nitrile. A similar pathway could be envisioned for this compound, although the lability of the phenylsulfanyl group compared to the toluenesulfonyl group would influence the reaction conditions and efficiency.
Interconversion with Related Functional Groups (e.g., Nitriles, via Metathesis)
The interconversion between isocyanides and nitriles is a known transformation. Isocyanides can rearrange to the more stable nitrile isomers upon heating, though this often requires high temperatures (200-250°C). utexas.edu This isomerization can sometimes be facilitated by radical initiators or transition metal catalysts. It is plausible that this compound could be converted to (phenylsulfanyl)acetonitrile under appropriate thermal or catalytic conditions.
The term "metathesis" usually refers to the exchange of fragments between similar molecules, most famously in olefin metathesis. amrita.edu While olefin metathesis involves the breaking and reforming of carbon-carbon double bonds, the concept is not directly applicable to the conversion of an isocyanide to a nitrile in the same manner. However, related transformations exist. For example, the direct conversion of nitriles to alkene isocyanides has been achieved through a sequence of addition, formylation, and dehydration, a process catalyzed by copper(I) cyanide. nih.gov This highlights the chemical accessibility between these two functional group classes, suggesting that the conversion of this compound to its nitrile isomer is a thermodynamically favorable process that could be achieved under the right conditions.
Metal-Catalyzed Transformations and Coordination Chemistry
The presence of both a soft thioether donor and an isocyanide group, which is a versatile ligand, suggests that this compound would have rich coordination chemistry and potential applications in catalysis.
Ligand Properties of the Isocyanomethylsulfanyl System
This compound possesses two potential coordination sites: the sulfur atom of the thioether and the terminal carbon atom of the isocyanide group. This allows it to function as a ligand in several ways:
Monodentate Ligand: It can coordinate to a metal center through either the sulfur atom or the isocyanide carbon.
Bidentate Chelating Ligand: It could form a five-membered chelate ring by coordinating to a single metal center through both the sulfur and carbon atoms.
Bridging Ligand: It could bridge two metal centers, with the thioether coordinating to one metal and the isocyanide to another, or with the thioether itself acting as a bridging ligand. wikipedia.org
Isocyanide as a Ligand: Transition metal isocyanide complexes are numerous. wikipedia.org The isocyanide ligand is a strong σ-donor and a weaker π-acceptor compared to carbon monoxide (CO). utexas.edu The extent of π-backbonding from the metal to the isocyanide is reflected in the M-C-N bond angle and the C≡N stretching frequency (νCN) in the infrared (IR) spectrum. Increased backbonding leads to a more bent M-C-N unit and a lower νCN value. wikipedia.org
Thioether as a Ligand: Thioethers are soft ligands that coordinate to transition metals. wikipedia.org They are generally considered weaker donors than phosphines. The coordination chemistry of poly(thioether) ligands is well-developed, and these ligands have been used to stabilize various metal complexes and support catalysis. nih.govnih.gov
The combination of a thioether and an isocyanide in this compound would create a hemilabile ligand system. The thioether is generally a more labile donor than the isocyanide, meaning it could dissociate from the metal center to open up a coordination site for catalysis, while the isocyanide keeps the complex intact.
| Compound | νCN (cm-1) in IR Spectrum | Coordination Mode | Comments |
|---|---|---|---|
| This compound (Free Ligand) | ~2140 | N/A | Typical range for free aryl isocyanides is 2110-2150 cm-1. scripps.edu |
| [M-C≡N-CH2-S-Ph] | > 2140 | Terminal, σ-donation only | Coordination as a pure σ-donor increases the C≡N bond order and stretching frequency. |
| [M-C≡N-CH2-S-Ph] with π-backbonding | < 2140 | Terminal, with π-acceptance | Electron density from the metal populates the π* orbital of the isocyanide, weakening the C≡N bond. wikipedia.org |
| Chelated [M(κ2-C,S-CNSPh)] Complex | Variable, likely < 2140 | Bidentate (C, S) | The stretching frequency would depend on the metal and the overall electronic properties of the complex. |
Role in Cross-Coupling and Other Catalytic Cycles
There is no specific literature detailing the use of this compound in catalytic cycles. However, its potential reactivity can be projected based on the known behavior of thioethers and isocyanides in metal-catalyzed reactions.
As a Substrate in Cross-Coupling: Aryl thioethers can participate in cross-coupling reactions where the C(aryl)-S bond is cleaved. For example, nickel-catalyzed cross-coupling of aryl thioethers with Grignard reagents is a known transformation. rsc.org It is conceivable that this compound could serve as a substrate in similar reactions, coupling at the phenyl ring and extruding the SCH₂NC fragment. Thioethers have also been shown to act as organocatalysts in the cross-coupling of allyl halides and arylboronic acids. nih.gov
As a Reagent in Catalytic Cycles: The isocyanide moiety is known to undergo insertion reactions. In a catalytic cycle, if a metal-alkyl or metal-aryl bond is present, the isocyanide carbon of this compound could insert into this bond to form an iminoacyl complex. wikipedia.org Such intermediates are pivotal in various catalytic processes, including polymerization and carbonylative couplings.
| Reaction Type | Potential Role of this compound | Plausible Reaction | Reference Reaction Type |
|---|---|---|---|
| Kumada-type Coupling | Substrate | Ph-S-CH₂NC + R-MgBr → Ph-R + MgBr(SCH₂NC) | Ni-catalyzed C-S bond cleavage rsc.org |
| Isocyanide Insertion | Reagent/Ligand | [LnM-R] + Ph-S-CH₂NC → [LnM-C(=NR')-R] (where R' = CH₂SPh) | Insertion into metal-alkyl bonds wikipedia.org |
| Multicomponent Reactions | Reagent | Ugi or Passerini-type reactions | Classic isocyanide reactivity wikipedia.orgnih.gov |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and [(isocyanomethyl)sulfanyl]benzene is no exception. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, offer a detailed map of the molecular framework.
High-Resolution ¹H and ¹³C NMR Analysis for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the isocyanomethyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating or withdrawing nature of the sulfanyl (B85325) group, leading to a complex splitting pattern in the aromatic region of the spectrum. The methylene (B1212753) protons of the isocyanomethyl group would likely appear as a singlet, with a chemical shift influenced by the adjacent sulfur and isocyano functionalities.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would show signals for the carbon atoms of the benzene ring, with their chemical shifts being modulated by the sulfanyl substituent. A characteristic signal for the methylene carbon of the isocyanomethyl group and a signal for the isocyano carbon would also be present. The chemical shift of the isocyano carbon is particularly noteworthy, typically appearing in a specific region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20-7.60 | 125.0-135.0 |
| Methylene CH₂ | 4.00-4.50 | 45.0-55.0 |
| Isocyano C | - | 155.0-165.0 |
Note: The predicted chemical shift values are estimates and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in the 1D NMR spectra and for probing the connectivity and spatial relationships between atoms. researchgate.netyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the benzene ring, helping to assign their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu This is invaluable for assigning the carbon signals based on the known proton assignments. For instance, the signal for the methylene protons would show a correlation to the signal for the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it could confirm the through-space proximity of the methylene protons to certain aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used to confirm its structure. For this compound, key fragmentation pathways could include the loss of the isocyano group, cleavage of the sulfur-carbon bond, and fragmentation of the benzene ring. Analysis of these fragments helps to piece together the molecular structure. The fragmentation of benzene and its derivatives often shows characteristic ions at m/z 77 (phenyl cation) and other related fragments. copernicus.orgcopernicus.org
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 149.03 | Molecular Ion |
| [M - CN]⁺ | 123.03 | Loss of the cyano group |
| [C₆H₅S]⁺ | 109.01 | Phenylsulfanyl cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Note: The predicted m/z values are for the most abundant isotope of each element.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the key functional groups.
The most prominent and diagnostic peak would be the strong, sharp absorption band for the isocyano (N≡C) stretching vibration, which typically appears in the region of 2150-2100 cm⁻¹. The presence of the benzene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum.
Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Isocyano (N≡C) Stretch | 2150 - 2100 | Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-S Stretch | 800 - 600 | Weak |
Note: The predicted absorption ranges are typical values and can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Determination
Research Findings on a Closely Related Analog:
The crystal structure of TosMIC was determined to be orthorhombic, with the space group Pnma. researchgate.net A key feature of its molecular structure is a crystallographically imposed mirror symmetry. This plane of symmetry passes through the isocyanide group, the sulfur atom of the sulfone moiety, and the para-carbon atoms of the toluene (B28343) ring. nih.govresearchgate.net This suggests a high degree of planarity within this part of the molecule.
In the crystal lattice, the molecules are linked by C-H···O hydrogen bond interactions, forming chains that run parallel to the b-axis of the unit cell. researchgate.net These intermolecular forces are crucial in stabilizing the crystal structure.
Interactive Data Table: Crystallographic Data for p-toluenesulfonylmethyl isocyanide (TosMIC)
| Parameter | Value |
| Chemical Formula | C₉H₉NO₂S |
| Molecular Weight | 195.23 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 22.342 (5) |
| b (Å) | 8.881 (2) |
| c (Å) | 4.8462 (12) |
| V (ų) | 961.6 (4) |
| Z | 4 |
| Temperature (K) | 273 |
Data sourced from reference researchgate.net.
The bond lengths and angles within the TosMIC molecule are consistent with standard values for the respective bond types. The geometry around the sulfur atom is tetrahedral, as expected for a sulfone group. The isocyanide group exhibits a nearly linear C-N-C arrangement. It is reasonable to extrapolate that this compound would exhibit very similar bond parameters and a comparable molecular conformation, with the primary difference being the absence of the para-methyl group on the benzene ring.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating the components of a mixture and for assessing the purity of a compound. When coupled with mass spectrometry, these techniques provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.govmdpi.com For this compound, GC-MS would be an effective method to determine its purity and to identify any volatile impurities. The general procedure involves injecting a solution of the compound into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any co-eluting impurities. nih.gov The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification.
For quantitative analysis, a calibration curve can be constructed using standards of known concentration to determine the amount of this compound and any impurities present in a sample. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a complementary technique to GC-MS, particularly well-suited for compounds that are not sufficiently volatile or that are thermally labile. nih.gov Given that isocyanides can be sensitive to high temperatures, LC-MS represents a milder analytical approach. orgsyn.org In LC-MS, the compound is dissolved in a suitable solvent and separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.gov The separation is based on the compound's partitioning between the mobile phase and the stationary phase of the column.
Following separation, the eluent from the LC column is introduced into the mass spectrometer. Various ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis. LC-MS/MS, a tandem mass spectrometry technique, can provide even greater selectivity and structural information by isolating a specific ion and inducing further fragmentation. nih.govnih.gov This is particularly useful for analyzing complex mixtures and for detecting trace-level impurities. peerj.com
The purity of a this compound sample can be assessed by the area of its corresponding peak in the chromatogram relative to the total area of all peaks. The identity of any impurity peaks can be investigated through their mass-to-charge ratios and fragmentation patterns.
Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. nih.gov |
| Sample Preparation | May require derivatization to increase volatility. | Generally simpler, involves dissolving the sample in a suitable solvent. |
| Primary Separation Basis | Boiling point and polarity. | Polarity and other physicochemical interactions. |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). nih.gov |
| Key Advantage | Excellent separation efficiency for volatile compounds, extensive spectral libraries. | Broad applicability, mild analysis conditions. nih.gov |
Computational Chemistry and Mechanistic Elucidation of Isocyanomethyl Sulfanyl Benzene Reactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine ground-state energies, molecular geometries, and the distribution of electrons within a molecule. For [(isocyanomethyl)sulfanyl]benzene, DFT would be employed to predict its fundamental properties.
DFT calculations provide a detailed picture of the molecule's electronic landscape. Key parameters derived from these calculations include:
Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.
Electron Density and Electrostatic Potential: These maps reveal the electron-rich and electron-deficient regions of the molecule. For this compound, the isocyano (-N≡C) and sulfanyl (B85325) (-S-) groups would be regions of particular interest for predicting sites of nucleophilic or electrophilic attack.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, offering a quantitative measure of the electronic distribution and bond polarities.
The reactivity of this compound can be predicted by analyzing these electronic properties. For instance, the locations of the HOMO and LUMO can suggest how the molecule will interact with other reagents. In reactions involving benzene (B151609) derivatives, DFT has been successfully used to understand how substituents influence the electronic structure and, consequently, the molecule's reactivity in processes like oxidation. researchgate.net Functionals such as B97-3c and wB97XD are often used to calculate the energies of reactants, transition states, and products to model reaction pathways. nih.gov
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures overall molecular polarity |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are essential for mapping out the step-by-step pathways of chemical reactions. These calculations can identify intermediates, transition states, and the energy barriers associated with each step, providing a complete mechanistic picture. For reactions involving this compound, such studies would clarify how the isocyanomethyl and sulfanyl groups participate in and influence the reaction.
For example, in the study of isocyanate reactions, quantum-chemical methods have been used to investigate the addition of alcohols to the C=N bond. researchgate.net These studies show that reactions proceed through the formation of pre- and post-reaction complexes and involve cyclic transition states. researchgate.net Similarly, the mechanism of benzene fluorination has been explored, identifying two primary channels: hydrogen abstraction and hydrogen substitution, with the latter leading to the formation of an ipso-fluorocyclohexadienyl radical intermediate. mdpi.com
Applying these methods to this compound could elucidate its behavior in various organic transformations, such as cycloadditions involving the isocyano group or reactions at the sulfur atom. The calculations would reveal whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. researchgate.net
Transition State Analysis and Reaction Coordinate Studies
A critical aspect of understanding reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. Transition state analysis provides the activation energy, which is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.
Computational methods like the Nudged Elastic Band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to locate the TS and map the entire reaction coordinate. nih.gov These studies have been applied to various reactions involving benzene derivatives. For instance, in the SO₂-catalyzed conversion of phenylnitrile oxide to phenyl isocyanate, calculations identified the transition states for a [3+2]-cycloaddition and the subsequent rearrangement to form the final product. chemrxiv.org
For a hypothetical reaction of this compound, transition state analysis would involve:
Locating the TS Geometry: Identifying the specific molecular structure at the peak of the energy barrier.
Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower Ea implies a faster reaction.
Vibrational Analysis: Confirming the TS by finding a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
These studies provide quantitative data on reaction kinetics and selectivity, explaining why one reaction pathway may be favored over another. chemrxiv.org
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (lowest energy structures) and the energy barriers for converting between them. For this compound, the key flexible points would be the rotation around the C-S and S-CH₂ bonds. A dihedral angle scan, where the energy is calculated at incremental rotations around a bond, can reveal the potential energy surface and identify stable and unstable conformations. liverpool.ac.uk
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movement of atoms over time based on classical mechanics. MD simulations, often combined with quantum mechanical methods (ab initio MD), can be used to:
Explore Conformational Space: Observe how the molecule samples different conformations at a given temperature.
Simulate Solvation Effects: Understand how solvent molecules interact with and influence the conformation and dynamics of this compound.
Study Dynamic Processes: Investigate larger-scale motions and interactions, such as how the molecule might orient itself within a larger assembly or at an interface. nih.gov
For instance, MD simulations have been used to study the reorientational dynamics of benzene molecules within a self-assembled capsule, revealing distinct motions such as fast in-plane reorientation and a slower out-of-plane nutation, each with a specific activation barrier. nih.gov
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure elucidation and for interpreting experimental spectra.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard practice. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. liverpool.ac.uk The accuracy of these predictions can be very high, with mean absolute errors for ¹H shifts often below 0.10 ppm when using advanced machine learning models trained on DFT data. nih.gov For substituted benzenes, the chemical shifts of the aromatic protons are influenced by the electronic properties of the substituents. wisc.edu Computational approaches can accurately model these substituent effects. wisc.edu
| Proton Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ortho (to -SCH₂NC) | 7.45 | Deshielded by the electron-withdrawing nature and magnetic anisotropy of the substituent. |
| Meta (to -SCH₂NC) | 7.30 | Less affected by the substituent compared to ortho/para positions. |
| Para (to -SCH₂NC) | 7.35 | Electronically influenced by the sulfur atom's ability to donate into the ring via resonance. |
| Methylene (B1212753) (-CH₂-) | 4.20 | Shifted downfield due to proximity to the electronegative sulfur and the isocyano group. |
Vibrational Frequencies: Theoretical vibrational spectra (like IR and Raman) can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies. nih.gov This information is crucial for assigning peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C=C ring stretches, or the characteristic stretch of the isocyano group (-N≡C). First-principles molecular dynamics can also be used to calculate and assign vibrational frequencies with high accuracy. nih.gov
Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: This table is illustrative, showing typical frequency ranges for the given functional groups. Specific calculations are required for precise values.)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100–3000 | Benzene Ring |
| Isocyano N≡C Stretch | 2150–2100 | -N≡C |
| Aromatic C=C Stretch | 1600–1450 | Benzene Ring |
| CH₂ Scissor | ~1465 | -CH₂- |
| C-S Stretch | 750–600 | -S-CH₂- |
Applications of Isocyanomethyl Sulfanyl Benzene in Complex Organic Synthesis
Building Block for Nitrogen-Containing Heterocycles
The intrinsic reactivity of the isocyanide functional group makes [(isocyanomethyl)sulfanyl]benzene an ideal starting point for the construction of various nitrogen-containing heterocyclic systems. Its ability to undergo base-induced cycloaddition reactions with a variety of substrates containing double or triple bonds is a cornerstone of its utility. orgsyn.org
This compound analogues are extensively used in the synthesis of five-membered aromatic heterocycles. The general strategy involves the deprotonation of the acidic methylene (B1212753) carbon, creating a potent nucleophile that reacts with various electrophiles, followed by an intramolecular cyclization and elimination of the sulfanyl (B85325) group.
Imidazoles: A notable application is the one-step synthesis of substituted imidazoles. A close analogue, anisylsulfanylmethyl isocyanide (Asmic), demonstrates this capability effectively. When deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS), the resulting anion readily condenses with nitriles or imines. This is followed by an in situ cyclization to furnish the imidazole (B134444) ring in high yields. mdpi.com This method is modular, rapid, and efficient for creating a diverse range of substituted imidazoles. orgsyn.orgmdpi.com
| Entry | Nitrile/Imine Substrate | Base | Product | Yield (%) |
| 1 | Butyronitrile | LiHMDS | 4-((2-Methoxyphenyl)thio)-5-propyl-1H-imidazole | 85 |
| 2 | Benzonitrile | LiHMDS | 4-((2-Methoxyphenyl)thio)-5-phenyl-1H-imidazole | 93 |
| 3 | 4-Fluorobenzonitrile | LiHMDS | 5-(4-Fluorophenyl)-4-((2-methoxyphenyl)thio)-1H-imidazole | 88 |
| 4 | Adamantanecarbonitrile | LiHMDS | 5-(Adamantan-1-yl)-4-((2-methoxyphenyl)thio)-1H-imidazole | 91 |
| Table 1: Examples of Imidazole Synthesis using Anisylsulfanylmethyl Isocyanide (Asmic). Data sourced from Beilstein J. Org. Chem. 2021, 17, 1499–1502. organic-chemistry.org |
Oxazoles, Thiazoles, and Pyrroles: The reactivity pattern of this compound extends to the synthesis of other key heterocycles. The van Leusen reaction, which traditionally uses TosMIC, is a classic example for synthesizing pyrroles from α,β-unsaturated ketones or esters. mdpi.com The reaction proceeds via a Michael addition of the deprotonated isocyanide, followed by cyclization and elimination. st-andrews.ac.uk Similar base-induced cycloaddition pathways allow for the synthesis of oxazoles and thiazoles by reacting the lithiated isocyanide with acylating agents or carbon disulfide-containing substrates, respectively. organic-chemistry.orgorgsyn.org
Beyond simple monocyclic systems, this compound derivatives are precursors for more complex fused heterocyclic structures, including pyrimidines. An effective strategy involves using an ortho-(isocyanomethyl)nitroarene as the starting material. In this multi-step sequence, the isocyano group is first hydrolyzed to a formamide (B127407). This is followed by the catalytic reduction of the adjacent nitro group to an amine. The resulting ortho-aminoformamide intermediate can then undergo a cyclocondensation reaction with orthoesters to construct the fused pyrimidine (B1678525) ring system. rsc.org This method provides a clear pathway to functionalized fused pyrimidines, which are significant scaffolds in medicinal chemistry. jchr.orgjchr.org
Precursor for Advanced Synthetic Intermediates
The unique electronic properties of this compound allow it to serve as a precursor to other valuable synthetic intermediates that would be difficult to access through conventional routes.
A significant application of this compound analogues like TosMIC is the direct conversion of aldehydes and ketones into nitriles (cyanides) with one additional carbon atom. orgsyn.org This transformation, often referred to as a reductive cyanation, provides a straightforward method for carbon chain extension. The reaction typically proceeds by treating a carbonyl compound with the isocyanide in the presence of a base. This process is a valuable tool for synthesizing a wide range of nitriles, which are themselves versatile intermediates in organic synthesis. st-andrews.ac.uk
One of the most powerful applications of this compound and its sulfonyl counterpart, TosMIC, is their use as "umpolung" reagents, which signifies a reversal of polarity. wikipedia.org Normally, a formaldehyde-equivalent carbon atom is electrophilic. However, upon deprotonation with a base, the α-carbon of this compound becomes strongly nucleophilic. This nucleophilic center acts as a formaldehyde (B43269) anion equivalent. orgsyn.org This reactivity inversion allows it to attack electrophiles, such as alkyl halides or carbonyl compounds. Subsequent alkylation or acylation at this position, followed by hydrolysis of the isocyanide and elimination of the sulfanyl group, can lead to the synthesis of aldehydes, unsymmetrical ketones, and α-hydroxy ketones. organic-chemistry.orgorgsyn.orgst-andrews.ac.uk This umpolung strategy provides a synthetic route to products that are not accessible through classical carbonyl chemistry. organic-chemistry.org
Role in Multicomponent Reaction Cascades for Molecular Diversity
This compound and related isocyanides are ideal components for multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product in a single step. nih.govnih.gov These reactions are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. beilstein-journals.orgacs.org
The van Leusen three-component reaction (vL-3CR) is a prime example, reacting an aldehyde, a primary amine, and an α-sulfonylmethyl isocyanide (like TosMIC) to produce 1,4,5-trisubstituted imidazoles. organic-chemistry.org Isocyanides are also central to other famous MCRs like the Ugi and Passerini reactions. beilstein-journals.orgmdpi.com By incorporating this compound or its derivatives into MCRs, chemists can construct complex heterocyclic scaffolds and peptide-like structures with multiple points of diversification. nih.govacs.org This approach is a powerful tool in drug discovery and materials science, enabling the exploration of vast chemical spaces to identify novel functional molecules. acs.org
Lack of Published Research Hinders Exploration of this compound in Stereoselective Synthesis
Despite a comprehensive search of scientific literature, there is a notable absence of published research on the applications of the chemical compound this compound in the realms of stereoselective synthesis and the development of novel reagents and catalysts. This scarcity of data prevents a detailed analysis of its potential utility in these advanced areas of organic chemistry.
The initial aim was to construct a detailed article focusing on the stereoselective applications of this compound, including its use as a chiral auxiliary and in diastereoselective reactions. A further objective was to investigate the development of new reagents and catalysts that feature the isocyanomethylsulfanyl functional group. However, extensive database searches, including those for synonyms such as "phenylthiomethyl isocyanide," did not yield any specific studies detailing such applications.
While the broader fields of sulfur-containing chiral auxiliaries and isocyanide chemistry are well-documented, the specific compound this compound appears to be largely unexplored in the context of asymmetric synthesis. The existing literature extensively covers the use of other sulfur-based moieties, such as sulfoxides and thiazolidinethiones, as effective chiral auxiliaries. Similarly, the versatility of the isocyanide group in multicomponent reactions and the synthesis of complex nitrogen-containing heterocycles is well-established.
The lack of specific research on this compound means that no data is available to populate the intended sections of the proposed article. There are no documented examples of its use in diastereoselective additions, nor are there reports of its incorporation into chiral ligands for asymmetric catalysis. Consequently, the creation of data tables detailing research findings, such as reaction yields, enantiomeric excesses, or diastereomeric ratios, is not possible.
This gap in the scientific record suggests that this compound may not have been a focus of investigation for these particular applications, or that any such research has not been published in publicly accessible domains. Therefore, a scientifically accurate and verifiable article on the specified topics concerning this compound cannot be produced at this time.
Environmental Occurrence and Transformation Studies of Aryl Isocyanomethyl Derivatives
Detection and Analysis of Isocyanomethylbenzene in Complex Environmental Samples (e.g., Wastewater)
The detection and quantification of trace organic pollutants such as [(isocyanomethyl)sulfanyl]benzene in complex environmental matrices like wastewater present significant analytical challenges. The complexity of wastewater requires sophisticated analytical methodologies to achieve the necessary selectivity and sensitivity. While specific methods for this compound are not documented in current literature, established methods for analogous aromatic and organosulfur compounds, particularly aryl isothiocyanates, are applicable.
Advanced chromatographic techniques are the cornerstone of such analyses. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), offer the high resolution and specificity needed for unambiguous identification and quantification. nih.gov For instance, phenyl isothiocyanate (PITC), an aryl isothiocyanate, is utilized as a derivatizing agent in reversed-phase HPLC for the analysis of amines. wikipedia.orgnih.gov
Sample preparation is a critical preceding step to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. nih.gov Other advanced extraction methods that could be employed include dispersive solid-phase extraction (dSPE), stir bar sorptive extraction (SBSE), and magnetic solid-phase extraction (MSPE). nih.gov
The selection of the analytical method depends on the physicochemical properties of the target compound, the required detection limits, and the nature of the sample matrix. For a compound like this compound, a method combining a selective extraction technique with LC-MS/MS or GC-MS would likely provide the most robust and reliable results.
Table 1: Potential Analytical Methods for the Detection of Aryl Isocyanomethyl Derivatives in Wastewater
| Analytical Technique | Principle | Applicability and Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and a mobile phase. The mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions. | Suitable for thermally stable and volatile aryl isocyanomethyl derivatives. Derivatization may be necessary to improve volatility and thermal stability. |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. The tandem mass spectrometer provides high selectivity and sensitivity through specific fragmentation patterns of the parent ion. | A powerful technique for a wide range of polar and non-polar compounds. Offers high specificity, reducing matrix interference, which is crucial for complex samples like wastewater. nih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid sample are adsorbed onto a solid sorbent, washed to remove interferences, and then eluted with a solvent for analysis. | Commonly used to pre-concentrate analytes from aqueous samples and remove interfering matrix components, thereby enhancing detection limits and protecting the analytical instrument. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A microextraction technique where a small volume of extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution. The analyte is extracted into the fine droplets of the extraction solvent, which are then collected by centrifugation. | Offers high enrichment factors and uses minimal solvent, making it a green analytical technique. nih.gov |
Abiotic Transformation Pathways in Environmental Matrices
Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the environmental fate of organic compounds. For aryl isocyanomethyl derivatives, key abiotic pathways likely include hydrolysis and photolysis. rsc.org
Hydrolysis is a chemical reaction with water. Aryl isothiocyanates, which are structurally related to the isocyano group, are known to undergo hydrolysis, although the reaction is typically slow in pure water. nih.gov The rate of hydrolysis can be influenced by pH and the presence of catalysts. nih.gov The process generally involves the nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of a thiocarbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide. nih.gov For this compound, a similar hydrolysis of the isocyanomethyl group could be anticipated, leading to the formation of aminomethylsulfanylbenzene.
Photolysis , or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds and organosulfur compounds are known to be susceptible to photolysis in the aquatic environment. wikipedia.orgmdpi.com The process often involves the generation of highly reactive species, such as hydroxyl radicals, which can attack the aromatic ring or the functional groups, leading to their degradation. mdpi.com For instance, studies on the photocatalytic degradation of other aromatic compounds have shown that the process can lead to the opening of the aromatic ring and the formation of smaller, more polar and often less toxic compounds. researchgate.net A study on the visible-light photocatalysis of primary amines with carbon disulfide to synthesize isothiocyanates suggests that photoredox cycles are essential, which could also play a role in their degradation. organic-chemistry.org
Table 2: Potential Abiotic Transformation Pathways for Aryl Isocyanomethyl Derivatives
| Transformation Pathway | Description | Potential Products | Influencing Factors |
| Hydrolysis | Reaction with water, leading to the cleavage of the isocyanomethyl group. | Aminomethylsulfanylbenzene and other derivatives. | pH, temperature, presence of catalysts. nih.gov |
| Photolysis (Direct) | Direct absorption of solar radiation leading to bond cleavage and transformation. | Various degradation products depending on the absorbed wavelength and molecular structure. | Light intensity, wavelength, presence of photosensitizers. |
| Photolysis (Indirect) | Reaction with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). | Hydroxylated and oxidized derivatives, ring-opening products. | Concentration of dissolved organic matter and nitrate, which act as sources of reactive species. mdpi.com |
Biotic Degradation Studies of Aryl Isocyanomethyl Compounds
The biodegradation of organic compounds by microorganisms is a critical process for their removal from the environment. nih.gov While specific studies on the biotic degradation of this compound are not available, research on related aryl isothiocyanates and organosulfur compounds provides valuable insights.
The general metabolism of isothiocyanates in biological systems often begins with conjugation to glutathione, a key step in their detoxification and subsequent excretion in many organisms. nih.gov In the environment, microorganisms may employ different strategies. Some bacteria are known to degrade isothiocyanates, often starting with an enzymatic hydrolysis of the isothiocyanate group. nih.gov
Studies on the degradation of cyanide and thiocyanate (B1210189) in wastewater have identified various bacteria, such as Bacillus and Enterococcus species, capable of breaking down these compounds. researchgate.netsrce.hr This suggests that microorganisms possessing enzymes for C-N and C-S bond cleavage could potentially degrade aryl isocyanomethyl derivatives. For example, the degradation of phenyl isothiocyanate has been studied, revealing that the initial step involves the cleavage of the N-terminal amino acid to form a 2-anilino-5-thiazolinone (B1213019) derivative. scispace.com The aerobic degradation of phenylacetate, a related aromatic compound, proceeds through the formation of a CoA thioester followed by enzymatic ring epoxidation and hydrolytic cleavage. nih.gov
The ability of microorganisms to degrade organosulfur compounds is also well-documented. Some bacteria can utilize these compounds as a source of sulfur for their growth. organic-chemistry.org The degradation pathways often involve oxidation of the sulfur atom.
Table 3: Microorganisms and Enzymes Potentially Involved in the Degradation of Aryl Isocyanomethyl Derivatives
| Microorganism/Enzyme Class | Potential Role in Degradation | Reference Compound(s) |
| Hydrolases | Enzymatic cleavage of the isocyanomethyl group. | Isothiocyanates nih.gov |
| Pseudomonas sp. | Known to degrade a wide range of aromatic compounds, including phenylacetate. nih.gov | Phenylacetate |
| Bacillus sp., Enterococcus sp. | Capable of degrading cyanide and thiocyanate. researchgate.netsrce.hr | Cyanide, Thiocyanate |
| Glutathione S-transferases (GSTs) | Catalyze the conjugation of isothiocyanates with glutathione, an initial step in metabolism in many organisms. | Isothiocyanates nih.gov |
| Oxygenases | Involved in the initial attack on the aromatic ring, often by introducing oxygen atoms. nih.gov | Phenylacetate |
Fate and Transport Modeling of Related Compounds
Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in the environment over time. cdc.govepa.gov These models integrate information on a chemical's properties with environmental characteristics to simulate its movement and transformation in various environmental compartments such as soil, water, and air. nih.govcdc.govepa.gov
For a compound like this compound, fate and transport modeling would be essential to estimate its potential environmental exposure. Since specific experimental data for this compound are lacking, Quantitative Structure-Activity Relationship (QSAR) models could be employed. nih.gov QSARs predict the properties and behavior of a chemical based on its molecular structure. nih.gov
Key parameters that would be required for modeling the fate and transport of this compound include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rates of abiotic and biotic degradation. These parameters govern how the compound partitions between different environmental media (e.g., soil and water), its potential for long-range transport in the atmosphere, and its persistence in the environment.
Several well-established environmental fate models are available, often provided by regulatory agencies like the U.S. Environmental Protection Agency (EPA). epa.gov These models can range from simple, screening-level models to complex, multimedia models that simulate the chemical's fate in an integrated environment. taftlaw.comresearchgate.net
Table 4: Types of Environmental Fate and Transport Models and Their Applicability
| Model Type | Description | Application for Aryl Isocyanomethyl Derivatives |
| Fugacity Models | Based on the concept of fugacity (the "escaping tendency" of a chemical), these models predict the partitioning of a chemical between different environmental compartments at equilibrium. | Useful for initial screening and understanding the likely environmental distribution of the compound. |
| Multimedia Fate Models (e.g., EPA's TRIM.FaTE) | These models simulate the movement and transformation of chemicals between air, water, soil, and biota in a defined region. epa.gov | Could provide a comprehensive assessment of the environmental fate and potential exposure pathways. |
| Groundwater Transport Models (e.g., MODFLOW) | Simulate the flow of groundwater and the transport of dissolved contaminants within an aquifer. nih.govtaftlaw.com | Important for assessing the potential for groundwater contamination from a point source. |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predictive models that estimate the physicochemical properties and environmental fate parameters of a chemical based on its molecular structure. nih.govnih.gov | Crucial for obtaining the necessary input parameters for other fate and transport models in the absence of experimental data. |
Future Research Directions and Emerging Paradigms in the Chemistry of Isocyanomethyl Sulfanyl Benzene
The exploration of [(isocyanomethyl)sulfanyl]benzene and its derivatives is poised for significant advancement. Future research is expected to focus on harnessing the unique reactivity of this compound, developing more efficient and sustainable synthetic methodologies, and expanding its applications into new scientific domains. The following sections outline key areas for future investigation.
Q & A
Q. What are the primary synthetic routes for [(isocyanomethyl)sulfanyl]benzene, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via nucleophilic substitution or addition reactions. For example, reacting benzylthiol derivatives with isocyanates under anhydrous conditions in solvents like DMF or THF, often catalyzed by triethylamine . Optimization involves controlling temperature (50–60°C), inert atmosphere (N₂), and stoichiometric ratios of reactants. Prolonged reaction times (e.g., 5 days) may improve yields, as seen in analogous triazole-sulfanylbenzene syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray diffraction (XRD): Resolves crystal structure (e.g., monoclinic systems, space groups like P21/n) and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) using programs like ORTEP-3 for visualization .
- FT-IR spectroscopy: Validates functional groups (e.g., –NCO, –S–) by comparing experimental peaks to DFT/B3LYP/6-311G(d) theoretical predictions .
- NMR: Confirms molecular connectivity via ¹H/¹³C chemical shifts, though not explicitly covered in evidence.
| Method | Key Parameters | Example Reference |
|---|---|---|
| XRD | Space group, unit cell dimensions | |
| FT-IR | Vibration frequencies (cm⁻¹) |
Q. How does the reactivity of this compound compare to analogous aromatic isocyanates?
The sulfanyl (–S–) group enhances nucleophilic substitution due to sulfur’s electron-donating effects, accelerating reactions with amines/alcohols to form ureas/urethanes. This contrasts with non-sulfanyl analogs, where steric hindrance may dominate . Kinetic studies under controlled pH and solvent polarity (e.g., DMF vs. acetone) are recommended to quantify differences.
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies between experimental and theoretical geometric parameters in this compound derivatives?
Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding) absent in gas-phase DFT models. To address this:
- Perform periodic DFT calculations incorporating crystal lattice parameters.
- Compare experimental XRD bond lengths/angles (e.g., C–S–C) with both isolated-molecule and solid-state simulations .
- Use software like Gaussian or ORCA with dispersion corrections (e.g., D3-BJ) to improve accuracy .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural analysis?
- Solvent selection: Use mixed solvents (e.g., acetone/petroleum ether) to slow crystallization and enhance crystal quality .
- Temperature gradients: Gradual cooling from 50°C to RT minimizes defects.
- Additives: Introduce trace co-solvents (e.g., DMSO) to stabilize intermolecular interactions .
Q. How do steric and electronic effects influence the regioselectivity of this compound in multicomponent reactions?
- Steric effects: Bulky substituents on the benzene ring direct reactions to less hindered sites (e.g., para positions).
- Electronic effects: Electron-withdrawing groups (e.g., –CN) activate adjacent isocyanate groups for nucleophilic attack.
- Methodology: Combine Hammett plots (σ⁺/σ⁻) with DFT-derived electrostatic potential (MEP) maps to predict reactive sites .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Documentation: Specify solvent purity, drying methods (e.g., molecular sieves), and inert gas flow rates (N₂/Ar) .
- Analytical validation: Cross-validate yields via HPLC (e.g., using 4-hydroxybenzoic acid as a reference standard) and mass spectrometry .
Q. How can researchers leverage crystallographic software (SHELX, ORTEP) to analyze this compound structures?
- SHELXL: Refine XRD data using least-squares minimization; adjust parameters like Ueq for thermal motion .
- ORTEP-3: Visualize anisotropic displacement ellipsoids and hydrogen-bonding networks .
Data Contradiction Analysis
Q. How should conflicting FT-IR and DFT vibrational data be interpreted?
Q. What statistical approaches validate mechanistic hypotheses when reaction yields vary unexpectedly?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
